Dicyclohexyl(1,4-dimethoxy-3-(2,4,6-trimethoxyphenyl)naphthalen-2-yl)phosphine
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Overview
Description
Dicyclohexyl(1,4-dimethoxy-3-(2,4,6-trimethoxyphenyl)naphthalen-2-yl)phosphine is a complex organic compound that belongs to the class of phosphine ligands. These compounds are widely used in various chemical reactions, particularly in catalysis and organic synthesis. The unique structure of this compound, featuring multiple methoxy groups and a naphthalene core, makes it a valuable reagent in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dicyclohexyl(1,4-dimethoxy-3-(2,4,6-trimethoxyphenyl)naphthalen-2-yl)phosphine typically involves the reaction of cyclohexylphosphine with a naphthalene derivative that contains methoxy groups. The reaction is usually carried out under inert conditions to prevent oxidation and other side reactions. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction is often catalyzed by a base such as potassium tert-butoxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Dicyclohexyl(1,4-dimethoxy-3-(2,4,6-trimethoxyphenyl)naphthalen-2-yl)phosphine is known to undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines with lower oxidation states.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and aryl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Dicyclohexyl(1,4-dimethoxy-3-(2,4,6-trimethoxyphenyl)naphthalen-2-yl)phosphine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in various catalytic processes, including cross-coupling reactions and hydrogenation.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals, where its unique properties can enhance reaction efficiency and selectivity.
Mechanism of Action
The mechanism by which Dicyclohexyl(1,4-dimethoxy-3-(2,4,6-trimethoxyphenyl)naphthalen-2-yl)phosphine exerts its effects is primarily through its role as a ligand. It can coordinate with metal centers in catalytic complexes, stabilizing reactive intermediates and facilitating various chemical transformations. The methoxy groups and naphthalene core contribute to its electronic and steric properties, influencing its reactivity and selectivity in different reactions.
Comparison with Similar Compounds
Similar Compounds
- Dicyclohexyl(2’,4’,6’-triisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine
- Dicyclohexyl(2’,4’,6’-triisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine- (2- (2-aminoethyl)phenyl)palladium (II) chloride
Uniqueness
Compared to similar compounds, Dicyclohexyl(1,4-dimethoxy-3-(2,4,6-trimethoxyphenyl)naphthalen-2-yl)phosphine offers unique advantages due to its specific structural features. The presence of multiple methoxy groups and the naphthalene core provide distinct electronic properties, enhancing its performance in certain catalytic applications. Additionally, its steric bulk can influence the selectivity of reactions, making it a valuable tool in synthetic chemistry.
Properties
Molecular Formula |
C33H43O5P |
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Molecular Weight |
550.7 g/mol |
IUPAC Name |
dicyclohexyl-[1,4-dimethoxy-3-(2,4,6-trimethoxyphenyl)naphthalen-2-yl]phosphane |
InChI |
InChI=1S/C33H43O5P/c1-34-22-20-27(35-2)29(28(21-22)36-3)30-31(37-4)25-18-12-13-19-26(25)32(38-5)33(30)39(23-14-8-6-9-15-23)24-16-10-7-11-17-24/h12-13,18-21,23-24H,6-11,14-17H2,1-5H3 |
InChI Key |
REUHDSFIGWPAGB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C2=C(C3=CC=CC=C3C(=C2P(C4CCCCC4)C5CCCCC5)OC)OC)OC |
Origin of Product |
United States |
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